1,7-Naphthyridin-8-amine hydrochloride
Overview
Description
1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two fused pyridine rings with nitrogen atoms at positions 1 and 7.
Mechanism of Action
Target of Action
1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound . . Naphthyridines, in general, have been found to exhibit diverse biological activities and are used in medicinal chemistry . They are also used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Mode of Action
Naphthyridines are known to interact with their targets to exert their biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Naphthyridines are known to influence various biological activities
Pharmacokinetics
It is known that the compound is solid in physical form . The compound’s solubility, which can impact its bioavailability, is reported to be very soluble .
Result of Action
Naphthyridines are known to exhibit diverse biological activities . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridin-8-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can influence various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway that regulates various cellular activities, including growth, proliferation, and differentiation. By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the glycolytic pathway, altering the production of ATP and other metabolites. These interactions can have broad implications for cellular energy metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell. These interactions influence the localization and accumulation of this compound, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, affecting cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-8-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition followed by ring expansion and rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30-96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, multicomponent reactions, and eco-friendly approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro-naphthyridines.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction efficiency .
Major Products Formed
Scientific Research Applications
1,7-Naphthyridin-8-amine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,7-Naphthyridin-8-amine hydrochloride include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share the core naphthyridine structure but differ in the positions of the nitrogen atoms and substituents .
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other naphthyridine derivatives, it may exhibit distinct pharmacological properties and reactivity, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1,7-naphthyridin-8-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSIHJPAQGIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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